molecular formula C22H19N3O5 B11176069 methyl 5-(2,5-dimethoxyphenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate

methyl 5-(2,5-dimethoxyphenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate

Cat. No.: B11176069
M. Wt: 405.4 g/mol
InChI Key: IMHIOAGNLMXYQU-UHFFFAOYSA-N
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Description

METHYL 5-(2,5-DIMETHOXYPHENYL)-3-OXO-2-PHENYL-2H,3H,5H-PYRAZOLO[4,3-C]PYRIDINE-7-CARBOXYLATE is a complex organic compound that belongs to the class of pyrazolopyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of multiple functional groups, including methoxy, phenyl, and carboxylate, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 5-(2,5-DIMETHOXYPHENYL)-3-OXO-2-PHENYL-2H,3H,5H-PYRAZOLO[4,3-C]PYRIDINE-7-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of 2,5-dimethoxybenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized with ethyl acetoacetate under acidic conditions to yield the pyrazolopyridine core. The final step involves esterification with methanol in the presence of a strong acid catalyst to form the methyl ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to enhance yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

METHYL 5-(2,5-DIMETHOXYPHENYL)-3-OXO-2-PHENYL-2H,3H,5H-PYRAZOLO[4,3-C]PYRIDINE-7-CARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

METHYL 5-(2,5-DIMETHOXYPHENYL)-3-OXO-2-PHENYL-2H,3H,5H-PYRAZOLO[4,3-C]PYRIDINE-7-CARBOXYLATE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of METHYL 5-(2,5-DIMETHOXYPHENYL)-3-OXO-2-PHENYL-2H,3H,5H-PYRAZOLO[4,3-C]PYRIDINE-7-CARBOXYLATE involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways and molecular targets depend on the specific biological context and are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • METHYL 4-METHYL-2,5-DI(PYRIDIN-4-YL)-1H-PYRROLE-3-CARBOXYLATE
  • METHYL 6-AMINO-4-ISOBUTOXY-1H-INDOLE-2-CARBOXYLATE
  • METHYL 4-METHYL-2,5-DI(PYRIDIN-4-YL)-1H-PYRROLE-3-CARBOXYLATE

Uniqueness

METHYL 5-(2,5-DIMETHOXYPHENYL)-3-OXO-2-PHENYL-2H,3H,5H-PYRAZOLO[4,3-C]PYRIDINE-7-CARBOXYLATE is unique due to its specific combination of functional groups and the pyrazolopyridine core. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C22H19N3O5

Molecular Weight

405.4 g/mol

IUPAC Name

methyl 5-(2,5-dimethoxyphenyl)-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxylate

InChI

InChI=1S/C22H19N3O5/c1-28-15-9-10-19(29-2)18(11-15)24-12-16-20(17(13-24)22(27)30-3)23-25(21(16)26)14-7-5-4-6-8-14/h4-13H,1-3H3

InChI Key

IMHIOAGNLMXYQU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)N2C=C3C(=NN(C3=O)C4=CC=CC=C4)C(=C2)C(=O)OC

Origin of Product

United States

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